



Application Notes: 5(6)-Carboxy-eosin for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **5(6)-Carboxy-eosin** is a multifunctional, brominated analog of fluorescein that serves as a powerful tool in live cell imaging and analysis. Its unique chemical structure, featuring four bromine atoms and a carboxylic acid group for conjugation, imparts several key properties. It is a potent photosensitizer capable of generating singlet oxygen upon illumination, making it highly effective for photodynamic therapy (PDT) studies. Furthermore, it functions as a specific and potent inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), allowing researchers to investigate the dynamics of cellular calcium (Ca²⁺) homeostasis.[1][2] Its fluorescence in the visible spectrum enables straightforward visualization using standard microscopy equipment.

Key Properties and Specifications

The following table summarizes the key quantitative and qualitative properties of **5(6)-Carboxy-eosin**.

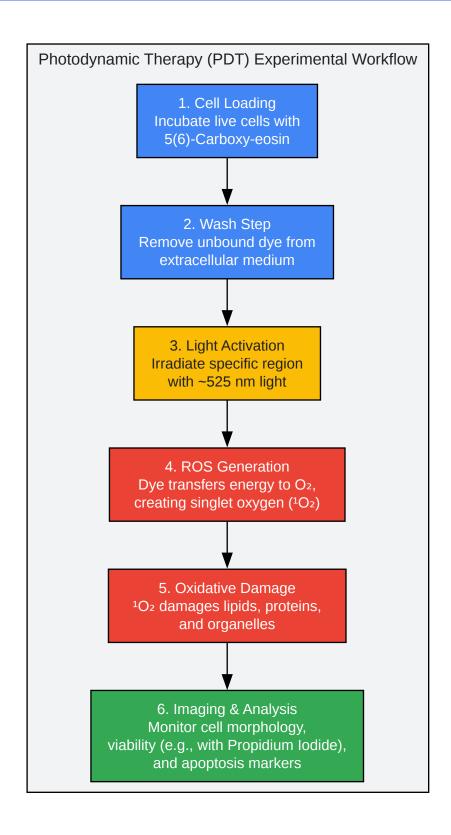


Property	Value	Reference / Note
Molecular Formula	C42H16Bf8O14	
Molecular Weight	~1383.8 Da	
Excitation (Peak)	~525 nm	Similar to Eosin Y, compatible with green/yellow lasers
Emission (Peak)	~545 nm	[3] (Data for Eosin Y)
Solubility	Soluble in DMSO, DMF	
Primary Functions	Photosensitizer, PMCA Inhibitor	
Singlet Oxygen Generation	Reported to be 19 times greater than fluorescein	
PMCA Inhibition (IC50)	~1 µM for cardiac PMCA	[1]

Application 1: Photosensitizer for Photodynamic Therapy (PDT)

5(6)-Carboxy-eosin's high efficiency in generating reactive oxygen species (ROS), particularly singlet oxygen (${}^{1}O_{2}$), upon light activation makes it an excellent photosensitizer for targeted cell ablation in live-cell models. In PDT, the dye is loaded into cells and then irradiated with a specific wavelength of light. The resulting ROS induce localized oxidative stress, leading to damage of cellular components and triggering cell death pathways such as apoptosis or necrosis. This application is crucial for cancer research and for studying the cellular response to oxidative damage.





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PDT experimental workflow using **5(6)-Carboxy-eosin**.



Protocol 1: Induction of Photodynamic Therapy (PDT) in Live Cells

- Cell Preparation: Plate cells on a glass-bottom imaging dish and culture until they reach 50-70% confluency.
- · Dye Loading:
 - Prepare a 1-10 mM stock solution of 5(6)-Carboxy-eosin in anhydrous DMSO. Store protected from light at -20°C.
 - \circ Dilute the stock solution in serum-free culture medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 μ M.
 - Remove the culture medium from the cells and add the dye-containing medium.
 - Incubate for 15-30 minutes at 37°C and 5% CO₂.
- · Wash and Image Preparation:
 - Aspirate the loading solution and wash the cells twice with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM or HBSS with Ca²+/Mg²+) to remove extracellular dye.
 - Add fresh imaging medium to the dish.
- Pre-Irradiation Imaging:
 - Place the dish on the microscope stage, enclosed in an environmental chamber (37°C, 5% CO₂).
 - Using low-intensity illumination, locate the target cells and acquire baseline fluorescence images of the carboxy-eosin signal (Excitation: ~525 nm, Emission: ~545 nm) and any other viability markers.
- Photodynamic Activation:
 - Select a region of interest (ROI).

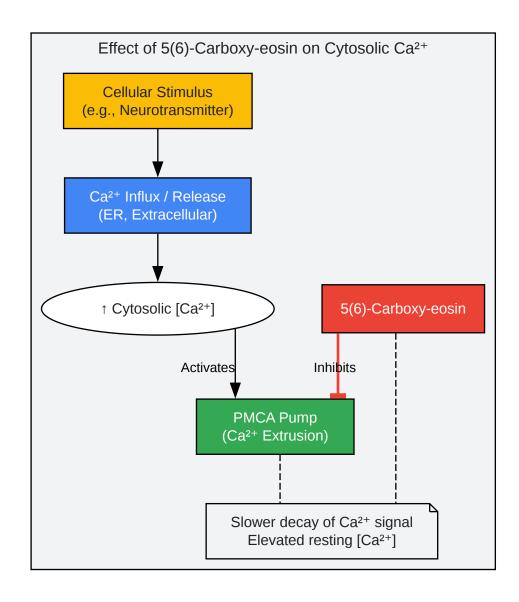


- Irradiate the ROI with a high-intensity light source (e.g., a 514 nm or 532 nm laser line on a confocal microscope) for a defined period (e.g., 30-60 seconds). The duration will require optimization based on cell type and light source power.
- Post-Irradiation Analysis:
 - Immediately following irradiation, acquire time-lapse images to monitor morphological changes, such as membrane blebbing or cell shrinkage.
 - To quantify cell death, add a viability stain like Propidium Iodide (PI) or a fluorescent apoptosis marker (e.g., Annexin V conjugate) to the medium and image over time.

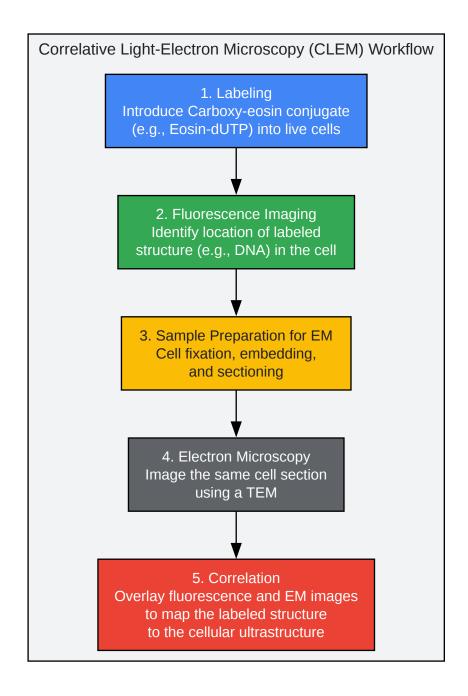
Application 2: Selective Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

5(6)-Carboxy-eosin is a specific inhibitor of PMCA, the high-affinity pump responsible for extruding Ca^{2+} from the cytosol to maintain low intracellular Ca^{2+} concentrations.[1] By inhibiting PMCA, researchers can study its role in shaping Ca^{2+} signals, particularly in response to stimuli that trigger Ca^{2+} influx or release from internal stores. This is valuable in neuroscience, cardiology, and studies of cellular signaling, where precise Ca^{2+} regulation is critical. Inhibition of PMCA typically leads to a slower decay of Ca^{2+} transients and may elevate the resting cytosolic Ca^{2+} level.[2]









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- To cite this document: BenchChem. [Application Notes: 5(6)-Carboxy-eosin for Live Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8261255#applications-of-5-6-carboxy-eosin-in-live-cell-imaging]

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